

Step-by-step guide for Aie-GA probe synthesis

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Compound of Interest		
Compound Name:	Aie-GA	
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Application Notes and Protocols

Topic: Step-by-Step Guide for Aie-GA Probe Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aggregation-Induced Emission (AIE) has emerged as a powerful phenomenon in the development of fluorescent probes for biological applications.[1] Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2][3] This "turn-on" characteristic makes them ideal for monitoring dynamic processes in biological systems with high signal-to-noise ratios.[4] Gambogic acid (GA), a natural product, is a potent anti-cancer agent known to induce apoptosis by targeting various cellular pathways.

This document provides a detailed, representative protocol for the synthesis of a novel **AIE-GA** probe. This probe is designed by conjugating a tetraphenylethylene (TPE)-based AIEgen with Gambogic Acid. The resulting **AIE-GA** probe is envisioned to enable real-time tracking of drug delivery, cellular uptake, and potentially monitor the drug's interaction with its target environment. The AIE properties of the TPE core allow for background-free imaging, while the GA component serves as the therapeutic agent.

Experimental Protocols Synthesis of Mono-amino-functionalized TPE (TPE-NH2)



This protocol outlines the synthesis of an amine-functionalized tetraphenylethylene (TPE) core, which will serve as the AIE luminogen for conjugation with Gambogic Acid.

Materials:

- 4-Bromobenzaldehyde
- Zinc dust
- Titanium(IV) chloride (TiCl4)
- Tetrahydrofuran (THF), anhydrous
- N,N-Dimethylformamide (DMF)
- Phthalimide potassium salt
- Copper(I) iodide (CuI)
- N,N'-Dimethylethylenediamine
- Hydrazine monohydrate
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Petroleum ether (PE)
- Sodium sulfate (Na2SO4), anhydrous
- Silica gel for column chromatography

Procedure:

• Synthesis of 1,2-bis(4-bromophenyl)-1,2-diphenylethene (TPE-Br):



- In a three-necked flask under a nitrogen atmosphere, add zinc dust (4.0 eq) and anhydrous THF.
- Cool the suspension to -78 °C and add TiCl4 (2.0 eq) dropwise.
- Allow the mixture to warm to room temperature and then reflux for 2 hours.
- Cool the mixture to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) and benzophenone (1.0 eq) in anhydrous THF.
- Reflux the reaction mixture for 12 hours.
- After cooling, quench the reaction with saturated K2CO3 solution and extract with DCM.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (PE:DCM = 10:1) to obtain TPE-Br as a white solid.
- Synthesis of TPE-Phthalimide:
 - To a solution of TPE-Br (1.0 eq) in DMF, add phthalimide potassium salt (1.5 eq), CuI (0.2 eq), and N,N'-dimethylenediamine (0.4 eq).
 - Heat the mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
 - Cool the reaction to room temperature, pour into water, and extract with EtOAc.
 - Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
 - Purify by column chromatography (PE:EtOAc = 5:1) to yield TPE-Phthalimide.
- Synthesis of TPE-NH2:
 - Dissolve TPE-Phthalimide (1.0 eq) in a mixture of DCM and MeOH (1:1).
 - Add hydrazine monohydrate (10.0 eq) and stir the mixture at room temperature for 12 hours.



- Remove the solvent under reduced pressure.
- Add water to the residue and extract with DCM.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain TPE-NH2 as a pale-yellow solid.

Synthesis of AIE-GA Probe

This protocol describes the conjugation of TPE-NH2 with Gambogic Acid via an amide bond formation.

Materials:

- Gambogic Acid (GA)
- TPE-NH2
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- N-Hydroxysuccinimide (NHS)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO3) solution
- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography

Procedure:

Activation of Gambogic Acid:



- Dissolve Gambogic Acid (1.2 eq) in anhydrous DMF.
- Add EDC·HCl (1.5 eq) and NHS (1.5 eq) to the solution.
- Stir the mixture at room temperature for 4 hours to form the NHS-activated GA ester.
- Conjugation Reaction:
 - In a separate flask, dissolve TPE-NH2 (1.0 eq) in anhydrous DMF.
 - Add DIPEA (3.0 eq) to the TPE-NH2 solution.
 - Add the solution of NHS-activated GA dropwise to the TPE-NH2 solution.
 - Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
- Purification of AIE-GA Probe:
 - Pour the reaction mixture into water and extract with DCM.
 - Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
 - Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to afford the final AIE-GA probe as a yellow solid.

Data Presentation

Table 1: Synthesis Yields and Characterization



Compound	Step	Yield (%)	¹H NMR (400 MHz, CDCl₃, δ ppm)	MS (ESI+) m/z
TPE-Br	1.1	75	7.45-7.00 (m, 18H, Ar-H)	[M] ⁺ calcd. for C ₂₆ H ₁₈ Br ₂ , 490.0; found 490.1
TPE-Phthalimide	1.2	68	7.90-7.70 (m, 4H, Phth-H), 7.50-7.00 (m, 18H, Ar-H)	[M] ⁺ calcd. for C ₃₄ H ₂₁ NO ₂ , 487.2; found 487.3
TPE-NH2	1.3	92	7.30-6.80 (m, 18H, Ar-H), 3.85 (s, 2H, -NH ₂)	[M] ⁺ calcd. for C ₂₆ H ₂₁ N, 359.2; found 359.2
AIE-GA Probe	2.2	65	8.15 (t, 1H, - NH-), 7.40-6.80 (m, 18H, Ar-H), 5.95 (t, 1H), 5.45 (d, 1H), 4.90 (t, 1H), 3.30-1.20 (m, 21H), 1.75 (s, 3H), 1.68 (s, 3H), 1.55 (s, 3H)	[M+H]+ calcd. for C60H61NO8, 951.4; found 951.5

Table 2: Photophysical Properties of AIE-GA Probe



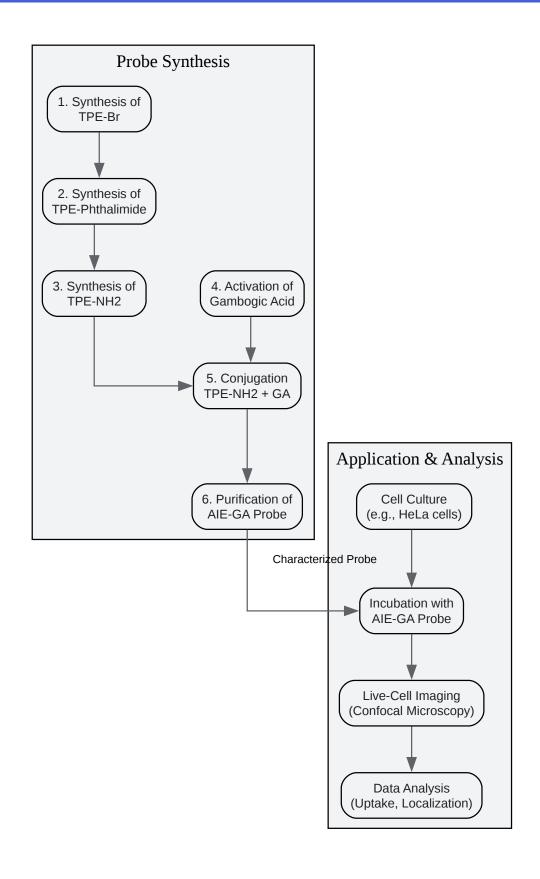
Solvent System (THF/Water, v/v)	Absorbance λmax (nm)	Emission λmax (nm)	Quantum Yield (ФF)
100/0	330	-	< 0.01
50/50	332	485	0.08
30/70	335	482	0.25
10/90	338	480	0.52
0/100 (in PBS)	340	478	0.58

Table 3: In Vitro Cytotoxicity

Compound	Cell Line	IC₅₀ (μM) after 48h
Gambogic Acid	HeLa	1.5 ± 0.2
AIE-GA Probe	HeLa	2.1 ± 0.3
TPE-NH ₂	HeLa	> 50

Visualizations Experimental Workflow





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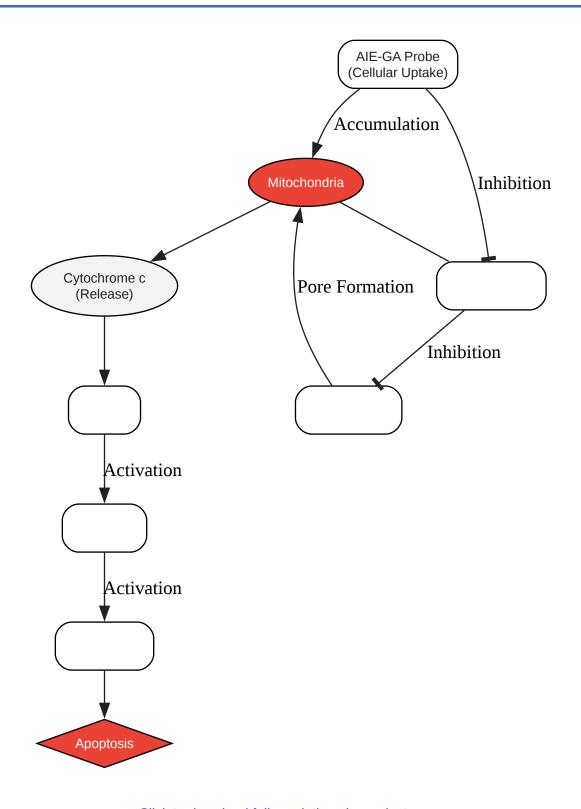
Caption: Workflow for AIE-GA probe synthesis and cellular application.



Proposed Signaling Pathway for Gambogic Acid

Gambogic acid is known to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2 and promoting the release of cytochrome c from mitochondria. This activates the caspase cascade, leading to programmed cell death. The **AIE-GA** probe could be used to visualize the accumulation of the drug in mitochondria, correlating its location with the initiation of the apoptotic pathway.





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Caption: Mitochondrial pathway of apoptosis induced by Gambogic Acid.



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